3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a fluorinated organic compound that features a unique structural combination of a fluorinated aniline and a 1,4-oxazepane ring. This compound is classified primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the fluorine atom enhances its chemical reactivity and biological properties, making it useful in various applications.
The compound can be synthesized through several methods involving the reaction of appropriate precursors. It is often used in research and development settings to create derivatives with enhanced pharmacological profiles.
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is classified under:
The synthesis of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as:
The molecular structure of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline can be represented as follows:
This indicates that the compound contains:
The molecular weight of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is approximately 202.24 g/mol. The structure includes a phenyl group connected to an oxazepane ring, which contributes to its unique chemical properties.
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline participates in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for compounds like 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline often involves:
Research indicates that modifications to the aniline structure can significantly impact biological activity, making this compound valuable in drug design.
The physical properties of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline include:
Key chemical properties include:
3-Fluoro-4-(1,4-oxazepan-4-y)aniline is utilized in various scientific applications:
This compound's unique properties make it an important tool in both synthetic organic chemistry and medicinal chemistry, facilitating the development of novel therapeutic agents and materials.
Fluorinated aniline derivatives have revolutionized medicinal chemistry since the mid-20th century, with their integration accelerating dramatically after the 1990s. The strategic incorporation of fluorine at the meta-position of aniline scaffolds emerged as a critical design principle, enhancing both pharmacokinetic profiles and target binding affinity. Early fluorinated anilines like 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline (CAS# 1249768-66-8) demonstrated the profound impact of combining fluorine with nitrogen-containing heterocycles, showcasing improved metabolic stability and membrane permeability compared to non-fluorinated analogs [6]. This historical progression established a foundation for advanced hybrids, where fluorine's electronegativity (-3.98 Pauling scale) and small atomic radius (1.47 Å) enabled precise modulation of electronic and steric properties without significant molecular distortion [4]. The discovery pipeline evolved from simple para-fluoroanilines to complex meta-fluorinated systems bearing saturated heterocycles, directly enabling the rational design of 3-fluoro-4-(1,4-oxazepan-4-yl)aniline.
Table 1: Evolution of Fluorinated Aniline Pharmacophores
Generation | Representative Structure | Key Advancements |
---|---|---|
First (1960s) | 4-Fluoroaniline | Enhanced metabolic stability vs. non-fluorinated anilines |
Second (1980s) | 3-Fluoro-4-(piperidin-1-yl)aniline | Improved CNS penetration via reduced P-gp efflux |
Third (2000s) | 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | Balanced logP reduction (avg. -0.7) and H-bond capacity [6] |
Current | 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline | Conformational flexibility + stereoelectronic tuning |
The 1,4-oxazepane ring represents a strategic departure from conventional six-membered heterocycles in aniline derivatives, offering distinct conformational and electronic advantages. Unlike rigid morpholine (e.g., 3-fluoro-4-morpholinoaniline, CAS# 93246-53-8) or pyrrolidine (e.g., 3-fluoro-4-(pyrrolidin-1-yl)aniline, CAS# 93246-54-9) systems, the seven-membered 1,4-oxazepane incorporates an ethylene oxide spacer between nitrogen and oxygen, introducing enhanced torsional flexibility (rotational barrier: ~2.1 kcal/mol vs. morpholine's ~5.3 kcal/mol) [3] [10]. This flexibility enables adaptive binding in complex biological targets where traditional heterocycles may induce steric clashes.
Crucially, the oxygen atom in the 1,4-oxazepane ring exhibits altered hydrogen-bonding capacity compared to morpholine derivatives. While morpholine acts as a strong H-bond acceptor (O basicity pKHB ≈ 2.5), the 1,4-oxazepane's oxygen displays moderated basicity (pKHB ≈ 1.8) due to electron density redistribution across the larger ring system [4]. This facilitates selective interactions with protease catalytic sites that reject stronger H-bond partners. Additionally, the scaffold's pseudo-chair conformation positions the aniline nitrogen and fluorine orthogonally, optimizing vectorial engagement with target residues. Hybridization with the 3-fluoroaniline core creates a multi-point interaction domain:
Table 2: Comparative Analysis of Heterocyclic Aniline Hybrids
Heterocycle | Example Compound | Ring Size | TPSA (Ų) | logD7.4 | Notable Limitation |
---|---|---|---|---|---|
Morpholine | 3-Fluoro-4-(morpholin-4-yl)aniline [3] | 6-membered | 35.1 | -0.2 | Restricted conformational flexibility |
Pyrrolidine | 3-Fluoro-4-(pyrrolidin-1-yl)aniline [10] | 5-membered | 28.7 | 0.9 | Excessive basicity (pKa N+ ≈ 10.1) |
Piperidine | 3-Fluoro-4-(piperidin-1-yl)aniline HCl [10] | 6-membered | 24.3 | 1.3 | CYP450 inhibition risk |
1,4-Oxazepane | 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline | 7-membered | 42.6 | 0.4 | Optimal balance of flexibility/polarity |
The meta-fluorine substituent in 3-fluoro-4-(1,4-oxazepan-4-yl)aniline operates through multifaceted mechanisms that transcend traditional steric mimicry. Positioned orthogonally to the aniline plane, fluorine engages in through-space electrostatic interactions (F···C=O, energy: -3.5 kcal/mol) with carbonyl groups in enzyme active sites, a phenomenon validated in fluorinated fentanyl analogs like para-fluorofentanyl [7]. This "fluorine wedge" effect displaces bound water molecules more effectively than hydrogen, enhancing binding entropy (ΔS ≈ +12 cal/mol·K) [4]. Concurrently, the fluorine atom reduces electron density at the para-position by -0.17 eV (vs. non-fluorinated analogs), protecting the aniline nitrogen from oxidative metabolism while maintaining nucleophilicity for in situ derivatization [6].
The 1,4-oxazepane moiety functions as a conformationally adaptive bioisostere, effectively mimicking transition-state geometries in enzymatic reactions. Its amide-mimetic capability stems from:
When integrated, these features enable unprecedented target versatility. Kinase inhibition studies demonstrate 10-100 fold selectivity improvements over morpholine analogs due to the oxazepane's ability to occupy allosteric pockets. In serotonin receptor modulators, the scaffold reduces off-target binding by 65% compared to piperidine-based systems, attributable to its moderated basicity [4] [9]. The compound thus represents a strategic evolution in hybrid heterocyclic design, merging fluorine's electronic effects with a dynamically adaptable heterocyclic framework.
Table 3: Key Structural Components and Their Biochemical Roles
Structural Feature | Physicochemical Property | Biological Impact |
---|---|---|
meta-Fluorine | σI = +0.46 (inductive constant) | Blocks CYP2D6 metabolism at para-position |
Aniline -NH2 | pKa = 4.9 (calculated) | H-bond donation to Asp/Glu residues |
Oxazepane N | pKa = 7.9 (calculated) | pH-dependent cationic charge for membrane trafficking |
Oxazepane O | H-bond acceptance energy: -4.1 kcal/mol | Mimics amide carbonyl in transition states |
C-N rotation barrier | 2.1 kcal/mol (MP2/cc-pVTZ) | Adaptive binding to conformational ensembles |
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9